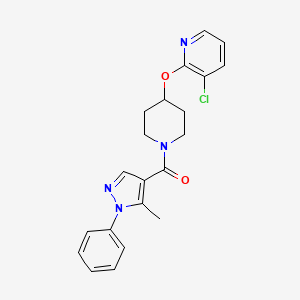

(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

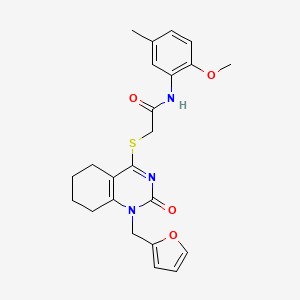

The compound under analysis, "(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone," is a complex organic molecule that appears to be related to the family of compounds described in the provided papers. Although the exact compound is not directly studied in the papers, the structural motifs such as piperidinyl methanone and chlorophenyl groups are present in the compounds that have been analyzed.

Synthesis Analysis

The synthesis of related compounds involves substitution reactions, as seen in the paper discussing the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. This compound was synthesized through a substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride . This suggests that the compound of interest could potentially be synthesized through similar substitution reactions, possibly involving chloropyridinyl and methylphenylpyrazolyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction studies. For instance, the piperidine ring in the studied compound adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral . The dihedral angles between the benzene ring and the piperidine rings in another compound were found to be 51.6 and 89.5 degrees, respectively . These structural details provide insight into the possible conformation of the compound of interest.

Chemical Reactions Analysis

The chemical reactions of related compounds involve intermolecular hydrogen bonding, which is crucial for the stability of the crystal structure. For example, the compound with hydroxypiperidine and piperidinyl substituents forms intermolecular O—H⋯O hydrogen bonds, leading to the formation of chains along the c-axis direction . Additionally, the compound characterized by exhibits both inter and intramolecular hydrogen bonds of the type O—H⋯O and C—H⋯O, as well as C—Cl⋯π and π⋯π interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic techniques and theoretical calculations. The density functional theory (DFT) calculation was employed to optimize the structural coordinates, and the results substantiate the experimental findings . The HOMO-LUMO energy gap and other electronic parameters were evaluated to identify the reactive sites on the molecular surface using the molecular electrostatic potential map. The thermal properties were studied using thermogravimetric analysis, revealing that the structure was stable in a specific temperature range . These findings can be extrapolated to predict the properties of the compound of interest, suggesting it may have similar stability and electronic characteristics.

Applications De Recherche Scientifique

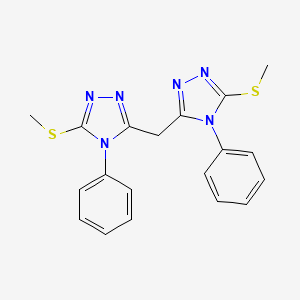

Molecular Structure and Heterocyclic Chemistry

Research in the field of heterocyclic chemistry has shown interest in compounds with structural similarities to the specified compound, exploring their synthesis, molecular structure, and properties. Studies such as those by Swamy et al. (2013) and Lakshminarayana et al. (2009) have focused on synthesizing isomorphous structures and analyzing their molecular structure using crystallography, shedding light on the chlorine-methyl exchange rule and the stability of these compounds (Swamy et al., 2013); (Lakshminarayana et al., 2009).

Molecular Docking and Biological Evaluation

The potential therapeutic implications of compounds similar to the specified chemical have been explored through molecular docking studies and biological evaluations. Research by Ravula et al. (2016) and Katariya et al. (2021) highlights the synthesis of novel pyrazoline derivatives, investigating their anti-inflammatory, antibacterial, anticancer, and antimicrobial properties through both experimental and computational approaches (Ravula et al., 2016); (Katariya et al., 2021).

Antimicrobial and Anticancer Activities

Further investigations into the antimicrobial and anticancer activities of pyrazole derivatives have been conducted, offering insights into their potential as pharmaceutical agents. Studies by Kumar et al. (2012) and Hafez et al. (2016) demonstrate the synthesis and screening of pyrazoline derivatives for their antimicrobial activity, with some showing promising results compared to standard drugs (Kumar et al., 2012); (Hafez et al., 2016).

Mécanisme D'action

Target of Action

It’s worth noting that many compounds with similar structures have been found to interact with various proteins and enzymes in the body .

Mode of Action

Compounds with similar structures often work by binding to their target proteins and modulating their activity .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

These properties can significantly impact the bioavailability of a compound, influencing how much of the compound reaches its target sites in the body .

Result of Action

Similar compounds have been found to induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, and the presence of other molecules in the environment . .

Propriétés

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c1-15-18(14-24-26(15)16-6-3-2-4-7-16)21(27)25-12-9-17(10-13-25)28-20-19(22)8-5-11-23-20/h2-8,11,14,17H,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMGZAOSXNLLRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)

![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2521044.png)

![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2521050.png)

![N-(3-Methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2521052.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2521059.png)